PBS 57
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Overview
Description
PBS 57 is an analogue of alpha-galactosylceramide, developed by Dr. Paul Savage and colleagues. It is primarily used in immunological research, particularly for the detection of natural killer T cells. This compound has shown activity indistinguishable from alpha-galactosylceramide, making it a valuable tool in studying immune responses .
Preparation Methods
The synthesis of PBS 57 involves several steps, starting with the preparation of the core structure, followed by the addition of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a galactose derivative with a ceramide precursor.
Functional group addition: Specific functional groups are added to the core structure to achieve the desired properties of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry protocols, with careful control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
PBS 57 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PBS 57 has a wide range of applications in scientific research, including:
Immunology: It is used to detect and study natural killer T cells, which play a crucial role in immune responses.
Biology: this compound is used to investigate the mechanisms of immune cell activation and function.
Medicine: Research involving this compound contributes to the development of immunotherapies and vaccines.
Mechanism of Action
PBS 57 exerts its effects by binding to the CD1d molecule on the surface of antigen-presenting cells. This interaction leads to the activation of natural killer T cells, which then produce cytokines and other signaling molecules that modulate the immune response. The molecular targets involved in this process include the CD1d molecule and the T cell receptor on natural killer T cells.
Comparison with Similar Compounds
PBS 57 is similar to other alpha-galactosylceramide analogues, such as KRN7000. this compound has been shown to have activity indistinguishable from alpha-galactosylceramide, making it a valuable tool for studying natural killer T cells. Other similar compounds include:
KRN7000: Another alpha-galactosylceramide analogue used in immunological research.
OCH: A truncated version of alpha-galactosylceramide with different immunological properties.
C202: An analogue with a modified lipid tail, affecting its binding and activity.
This compound’s unique properties and high activity make it a preferred choice for certain research applications, particularly in the study of natural killer T cells .
Properties
IUPAC Name |
(Z)-N-[(3S,4R)-1-[(2S,4S,5R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracos-15-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H96N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h18-19,42-44,46-50,54,56-59H,4-17,20-40H2,1-3H3,(H,51,53)(H,52,55)/b19-18-/t42?,43-,44?,46+,47+,48+,49?,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVHWQNKBIZBR-IZJXYXLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](C(CO[C@@H]1C([C@H]([C@H](C(O1)CNC(=O)C)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858283 |
Source
|
Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898531-99-2 |
Source
|
Record name | (15Z)-N-{(3S,4R)-1-[(6-Acetamido-6-deoxy-beta-L-erythro-hexopyranosyl)oxy]-3,4-dihydroxyoctadecan-2-yl}tetracos-15-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.